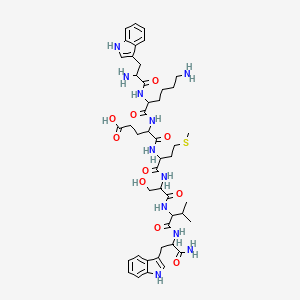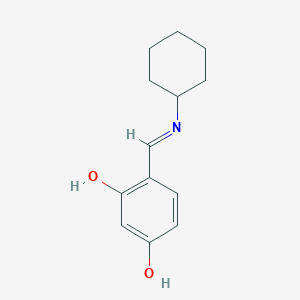
4-((Cyclohexylimino)methyl)benzene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
YKAs3003 is a novel potent inhibitor of pathogenic KAS III. This antimicrobial compound displays minimal inhibitory concentration (MIC) values in the range 128-256 microg/mL against various bacteria.
Applications De Recherche Scientifique
Solvent Effects on Molecular Aggregation : A study by Matwijczuk et al. (2016) in "The Journal of Physical Chemistry B" focused on the spectroscopic analysis of molecular aggregation in organic solvent solutions of compounds similar to 4-((Cyclohexylimino)methyl)benzene-1,3-diol. The research revealed that solvent type and concentration influence fluorescence emission and circular dichroism spectra, indicating aggregation processes in these compounds (Matwijczuk et al., 2016).
Synthesis and Biological Activity : Research by Karpińska et al. (2011) in "Archives of Pharmacal Research" described the one-pot synthesis of 4-(1H-benzimidazol-2-yl)benzene-1,3-diols, with a focus on their structure and cytotoxic activity against human cancer cell lines. This illustrates the potential of related compounds in cancer research (Karpińska et al., 2011).
Cd(II) and Cu(II) Complexes of Schiff Base Ligands : A study by Golcu et al. (2005) in "Inorganica Chimica Acta" discusses the synthesis of Schiff base ligands, including derivatives of benzene-1,3-diol, and their metal complexes. These complexes were explored for their antimicrobial activity and potential as chemiluminescence inhibitors (Golcu et al., 2005).
Characterization of Metal Complexes : Research conducted by Subbaraj et al. (2014) in the "Journal of Coordination Chemistry" involved the synthesis and characterization of metal complexes incorporating benzene-1,3-diol derivatives. These complexes were evaluated for their biological activity, showcasing the compound's utility in creating potential antimicrobial agents (Subbaraj et al., 2014).
Synthesis of (+)- and (–)-methyl shikimate : Johnson et al. (1993) in the "Journal of The Chemical Society-perkin Transactions 1" reported the transformation of benzene derivatives into methyl shikimate, highlighting an application in organic synthesis (Johnson et al., 1993).
Pervaporation through Polyimides : A study by Tanihara et al. (1994) in the "Journal of Membrane Science" investigated the pervaporation of organic liquid mixtures through membranes containing benzene derivatives. This demonstrates the role of such compounds in membrane technology (Tanihara et al., 1994).
Propriétés
Numéro CAS |
329180-48-5 |
|---|---|
Nom du produit |
4-((Cyclohexylimino)methyl)benzene-1,3-diol |
Formule moléculaire |
C13H17NO2 |
Poids moléculaire |
219.284 |
Nom IUPAC |
4-Cyclohexyliminomethyl-benzene-1,3-diol |
InChI |
InChI=1S/C13H17NO2/c15-12-7-6-10(13(16)8-12)9-14-11-4-2-1-3-5-11/h6-9,11,15-16H,1-5H2/b14-9+ |
Clé InChI |
UGMBMYJAUTUEJB-NTEUORMPSA-N |
SMILES |
OC1=CC=C(/C=N/C2CCCCC2)C(O)=C1 |
Apparence |
White to off-white solid powder. |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
YKAs3003; YKAs-3003; YKAs3003 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




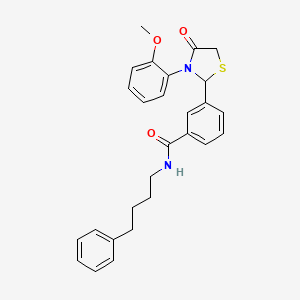
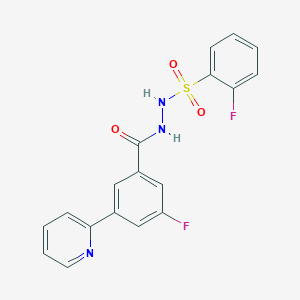
![4-fluoro-5-methyl-N'-(phenylsulfonyl)[1,1'-biphenyl]-3-carbohydrazide](/img/structure/B611813.png)
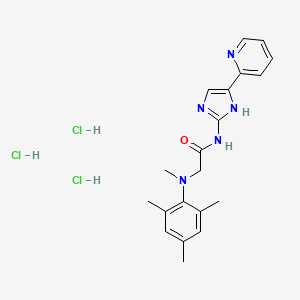
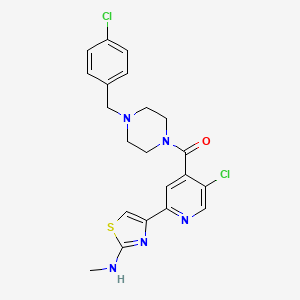
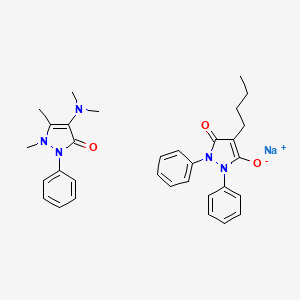
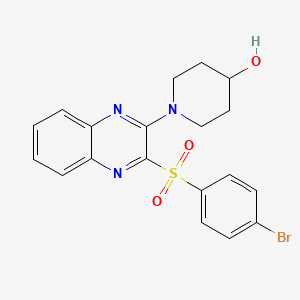
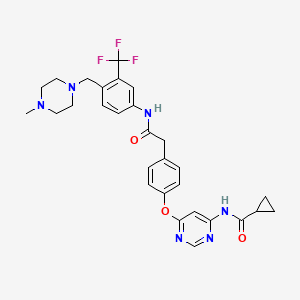
![N'-hydroxy-N-[(E)-[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide](/img/structure/B611826.png)
